molecular formula C15H12BrN3O2S2 B2779414 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea CAS No. 330189-55-4

1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B2779414
CAS No.: 330189-55-4
M. Wt: 410.3
InChI Key: FHWLDWZSAJLVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C15H12BrN3O2S2 and its molecular weight is 410.3. The purity is usually 95%.
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Scientific Research Applications

Urea Biosensors and Detection Techniques

Recent advances in biosensors for detecting and quantifying urea concentration highlight the importance of urea in various fields, including healthcare and agriculture. Urea, an end product of nitrogen metabolism in the human body, is involved in critical diseases when its concentration is imbalanced. The development of urea biosensors using different nanoparticles and conducting polymers aims to address these health concerns and provide comprehensive information about sensing parameters for enzyme immobilization in biosensors research (Botewad et al., 2021).

Chemical Synthesis and Biological Importance

The synthesis of (thio)ureabenzothiazoles, which combines (thio)urea and benzothiazole derivatives, has shown a broad spectrum of biological activities. These compounds play a significant role in medicinal chemistry, being used in treatments for rheumatoid arthritis and as commercial fungicides and herbicides. The review covers synthetic methodologies and highlights the potential of these compounds as new pharmacophores, indicating the chemical versatility and biological significance of urea derivatives in drug development and agricultural applications (Rosales-Hernández et al., 2022).

Urease Inhibitors for Medical Applications

Urease inhibitors have been identified as potential drugs for treating gastric and urinary tract infections caused by Helicobacter pylori and Proteus species, respectively. Despite the clinical use of acetohydroxamic acid as a urease inhibitor, its severe side effects underscore the need for exploring the full potential of urease inhibition. This patent review emphasizes the search for novel urease inhibitors with reduced adverse effects, showcasing the ongoing efforts to leverage urea derivatives for therapeutic purposes (Kosikowska & Berlicki, 2011).

Environmental and Agricultural Impacts

Research on urease and nitrification inhibitors illustrates the environmental benefits of reducing ammonia and greenhouse gas emissions from urea-based fertilizers. The use of inhibitors like NBPT (n-(N-butyl) thiophosphoric triamide) can mitigate nitrogen losses, improving nitrogen-use efficiency and reducing environmental pollution. This comprehensive review suggests that urease inhibitors can contribute to achieving greenhouse gas emission reduction targets, highlighting the significance of urea management in agriculture (Ray et al., 2020).

Properties

IUPAC Name

1-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S2/c1-21-10-4-2-9(3-5-10)17-14(20)19-15-18-11(8-22-15)12-6-7-13(16)23-12/h2-8H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWLDWZSAJLVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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